molecular formula C19H16I3NO6S B2964346 T3-ATA (S-isomer)

T3-ATA (S-isomer)

Cat. No.: B2964346
M. Wt: 767.1 g/mol
InChI Key: RHDAROOLVWCQRO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T3-ATA (S-isomer) is the S-isomer of T3-ATA, which is the active form of the thyroid hormone. It is known for its role in regulating various physiological processes, including metabolism, growth, and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T3-ATA (S-isomer) involves several steps, including the iodination of specific aromatic rings and the coupling of amino acids. The reaction conditions typically require controlled temperatures and the use of specific solvents like dimethyl sulfoxide (DMSO) to ensure the stability and solubility of the compound .

Industrial Production Methods

Industrial production of T3-ATA (S-isomer) involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

T3-ATA (S-isomer) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates .

Major Products

The major products formed from these reactions include various iodinated derivatives and modified amino acids, which are crucial for further biological and chemical studies .

Scientific Research Applications

T3-ATA (S-isomer) has a wide range of scientific research applications, including:

Mechanism of Action

T3-ATA (S-isomer) exerts its effects by binding to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of specific genes involved in metabolism, growth, and development. The molecular targets include various enzymes and transcription factors that mediate these physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

T3-ATA (S-isomer) is unique due to its specific isomeric form, which provides distinct binding affinities and biological activities compared to other thyroid hormone analogs. This uniqueness makes it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16I3NO6S/c1-9(24)30-8-17(26)23-15(19(27)28)6-10-4-13(21)18(14(22)5-10)29-11-2-3-16(25)12(20)7-11/h2-5,7,15,25H,6,8H2,1H3,(H,23,26)(H,27,28)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDAROOLVWCQRO-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SCC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16I3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.